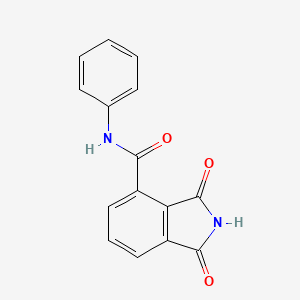

1,3-dioxo-N-phenyl-4-isoindolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1,3-dioxo-N-phenyl-4-isoindolinecarboxamide is a chemical structure known for its presence in various synthetic pathways and biological activities. It is part of the isoindoline class, which is incorporated in several drug-like molecules with a range of biological activities. These compounds have been studied for their potential in inhibiting enzymes such as AChE, which is involved in the progression of Alzheimer’s disease (Andrade-Jorge et al., 2018).

Synthesis Analysis

The synthesis of 1,3-dioxo-N-phenyl-4-isoindolinecarboxamide and related compounds typically involves multistep reactions. For instance, isoindoline derivatives have been synthesized through reactions involving isoquinoline and dimethyl acetylenedicarboxylate in the presence of amides (Yavari et al., 2007). Additionally, cobalt-catalyzed carbonylation has been utilized for producing isoindolinone derivatives, demonstrating the versatility of synthetic routes (Lukasevics et al., 2020).

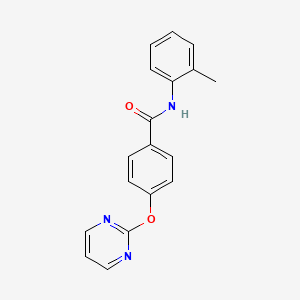

Molecular Structure Analysis

The molecular structures of isoindoline derivatives have been elucidated through various methods, including X-ray crystallography. These studies reveal the geometric configurations and intermolecular interactions, crucial for understanding the compound's chemical behavior (Zhang et al., 2004).

Chemical Reactions and Properties

Isoindoline compounds participate in a variety of chemical reactions, reflecting their reactivity and interaction with different chemical groups. For instance, the reaction of isoquinolinium N-phenylimide showcases complex dynamics, indicative of the intricate chemical properties of these compounds (Temme et al., 1998).

Physical Properties Analysis

The physical properties, including polymorphism and thermal behavior, of isoindoline compounds have been explored to understand their stability and phase transitions. Such information is vital for their application in material science and pharmaceuticals (Zhang et al., 2004).

Chemical Properties Analysis

The chemical properties of 1,3-dioxo-N-phenyl-4-isoindolinecarboxamide derivatives have been analyzed through studies on their interaction with biological molecules and their potential as enzyme inhibitors. For example, their role as AChE inhibitors suggests their utility in therapeutic applications (Andrade-Jorge et al., 2018).

Applications De Recherche Scientifique

Fluorescent Chemosensors

1,3-dioxo-N-phenyl-4-isoindolinecarboxamide derivatives have been utilized in the development of fluorescent chemosensors. For instance, a derivative was synthesized for selective detection of cobalt(II) ions in living cells. This chemosensor exhibited remarkable fluorescence enhancement upon interaction with Co2+ ions, facilitating trace-level detection with high sensitivity and selectivity. This application demonstrates the potential of such compounds in environmental monitoring and biological imaging (Liu et al., 2019).

Alzheimer's Disease Research

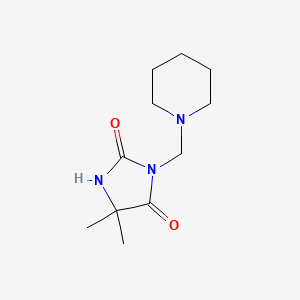

Phthalimide derivatives, which include the core structure of 1,3-dioxo-N-phenyl-4-isoindolinecarboxamide, have been explored as potent inhibitors of acetylcholinesterase (AChE). AChE plays a crucial role in the progression of Alzheimer's disease by deteriorating the cholinergic system. A specific derivative was synthesized and evaluated for its AChE inhibitory activity, showing promise as a therapeutic agent for Alzheimer's disease with low acute toxicity and competitive inhibition of AChE (Andrade-Jorge et al., 2018).

Luminescence Sensitization

Research has shown that derivatives of 1,3-dioxo-N-phenyl-4-isoindolinecarboxamide can be used to form stable complexes with lanthanide(III) ions, which are of interest for their luminescent properties. These complexes were studied for their structural and photophysical properties, revealing that the ligand triplet-excited-state energy is well-suited to sensitize lanthanide(III) ion emissions across the visible and near-IR spectrum. This application highlights the potential of these compounds in the development of new luminescent materials for various technological applications (Hua et al., 2012).

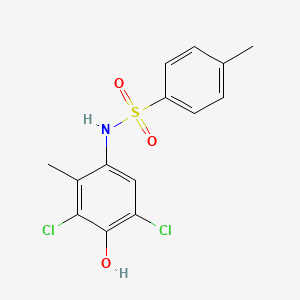

Carbonic Anhydrase Inhibition

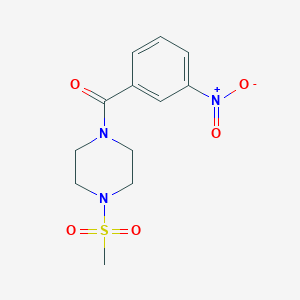

A study on aromatic sulfonamide inhibitors, which can be structurally related to 1,3-dioxo-N-phenyl-4-isoindolinecarboxamide, demonstrated their effectiveness in inhibiting carbonic anhydrase isoenzymes. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic implications in conditions like glaucoma, epilepsy, and cancer. The research found these compounds to exhibit nanomolar inhibition, highlighting their potential as pharmaceutical agents (Supuran et al., 2013).

Antiviral Research

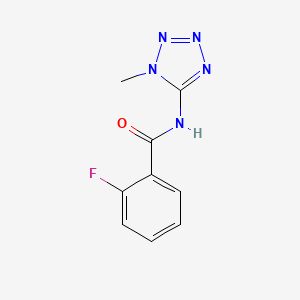

Further research into 1,3-dioxo-N-phenyl-4-isoindolinecarboxamide derivatives identified their potential as HIV-1 integrase strand transfer inhibitors. Several synthesized analogs exhibited significant inhibition of the enzyme, a key target in the treatment of HIV/AIDS. This research opens new avenues for the development of antiviral drugs with novel mechanisms of action (Wadhwa et al., 2019).

Orientations Futures

The future directions for research on “1,3-dioxo-N-phenyl-4-isoindolinecarboxamide” and its derivatives could involve further investigation of their synthesis, chemical reactions, and potential biological activities . Additionally, more research could be conducted to better understand their safety and hazards.

Propriétés

IUPAC Name |

1,3-dioxo-N-phenylisoindole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-13(16-9-5-2-1-3-6-9)10-7-4-8-11-12(10)15(20)17-14(11)19/h1-8H,(H,16,18)(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLODQUFAEWNABD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5565760.png)

![2-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5565770.png)

![2-(pyridin-3-ylmethyl)-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565776.png)

![5-methyl-1-(4-methylphenyl)-4-[4-(2-oxo-1-piperidinyl)butanoyl]-2-piperazinone](/img/structure/B5565777.png)

![2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5565806.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methylacetamide](/img/structure/B5565812.png)

![4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5565826.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-quinolinylthio)acetohydrazide](/img/structure/B5565829.png)

![N-{3-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5565839.png)